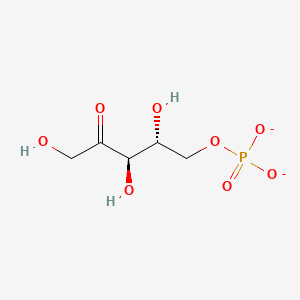

5-O-phosphonato-D-ribulose

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9O8P-2 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5+/m1/s1 |

InChI Key |

FNZLKVNUWIIPSJ-UHNVWZDZSA-L |

SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Metabolic Pathways and Interconversions Involving 5 O Phosphonato D Ribulose

Biosynthesis of Key Biomolecules

5-O-phosphonato-D-ribulose, more commonly known as ribulose 5-phosphate (Ru5P), is a pivotal intermediate in cellular metabolism. wikipedia.org It is primarily generated from the oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP), where glucose-6-phosphate is converted to Ru5P, yielding NADPH in the process. nih.govfrontiersin.org Ru5P and its isomer, ribose 5-phosphate (R5P), serve as fundamental precursors for a wide array of essential biomolecules. wikipedia.orgwikipedia.org

Nucleotide and Co-factor Synthesis

The synthesis of nucleotides and essential co-factors is critically dependent on the availability of ribose 5-phosphate, which is readily interconverted from ribulose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase. wikipedia.orgkhanacademy.org

Purine (B94841) and Pyrimidine (B1678525) Biosynthesis

Ribose 5-phosphate is the foundational molecule upon which the purine ring is constructed in the de novo synthesis pathway. wikipedia.orgbasicmedicalkey.com The process begins with the activation of R5P to phosphoribosyl pyrophosphate (PRPP). wikipedia.orgnews-medical.net This activated sugar, PRPP, is the committed step for purine biosynthesis, reacting with glutamine to form 5'-phosphoribosyl-1'-amine. basicmedicalkey.com Subsequent enzymatic steps build the purine ring onto this ribose phosphate scaffold, ultimately forming inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). basicmedicalkey.com

In pyrimidine biosynthesis, the pyrimidine ring is first synthesized as orotate (B1227488). basicmedicalkey.com PRPP is then utilized to attach the ribose-phosphate moiety to orotate, a reaction catalyzed by orotate phosphoribosyltransferase, to form orotidine (B106555) monophosphate (OMP). wikipedia.orgbasicmedicalkey.com OMP is subsequently converted to other pyrimidine nucleotides. basicmedicalkey.com Therefore, the availability of R5P, derived from Ru5P, is essential for the production of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA. wikipedia.org

Nicotinamide Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP) Production

The biosynthesis of the essential cofactors Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP) also relies on PRPP. nih.govfrontiersin.org PRPP provides the phosphoribosyl moiety required for the synthesis of these vital redox coenzymes. nih.govfrontiersin.org In Escherichia coli, NAD biosynthesis consumes PRPP. asm.org The pentose phosphate pathway, by producing Ru5P and subsequently R5P, is a key contributor to the NADPH pool, which is crucial for reductive biosynthesis. nih.govfrontiersin.org

Phosphoribosyl Diphosphate (B83284) (PRPP) Formation Pathways

Phosphoribosyl pyrophosphate (PRPP) is synthesized from ribose 5-phosphate and ATP by the enzyme PRPP synthetase. nih.govvt.edu This reaction is a critical control point for nucleotide synthesis. orpha.net An alternative pathway for PRPP synthesis has been identified in Escherichia coli that involves the sequential action of phosphopentomutase, ribose 1-phosphokinase, and ribose 1,5-bisphosphokinase (encoded by the phnN gene). asm.org This pathway converts ribose 5-phosphate to ribose 1-phosphate, then to ribose 1,5-bisphosphate, and finally to PRPP. asm.org This alternative route highlights the central role of ribose phosphates in maintaining the PRPP pool for various biosynthetic needs. asm.org

Amino Acid Biosynthesis (e.g., Aromatic Amino Acids, Histidine, Tryptophan)

Ribulose 5-phosphate and its derivatives are integral to the biosynthesis of several amino acids. nih.gov The pentose phosphate pathway provides precursors for these essential building blocks of proteins.

The biosynthesis of the essential amino acid histidine begins with the condensation of ATP and PRPP, which is derived from ribose 5-phosphate. wikipedia.orgresearchgate.net The entire pathway for histidine synthesis is built upon this initial reaction, making the availability of R5P a critical factor.

The synthesis of aromatic amino acids is linked to the pentose phosphate pathway through the precursor erythrose 4-phosphate, which is generated from the interconversion of pentose phosphates, including ribulose 5-phosphate. nih.govlibretexts.org

Specifically for tryptophan biosynthesis, a derivative of ribulose 5-phosphate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CDRP), is a key intermediate. nih.govpathbank.orgresearchgate.net CDRP is formed from the reaction of anthranilate with PRPP, followed by an isomerization reaction. researchgate.netenzyme-database.org CDRP is then converted to indole-3-glycerol phosphate, a direct precursor to tryptophan. researchgate.net

Riboflavin (B1680620) Biosynthesis Pathways

The biosynthesis of riboflavin (vitamin B2) utilizes both guanosine triphosphate (GTP) and ribulose 5-phosphate as its two primary precursors. frontiersin.orgnih.gov In organisms like Bacillus subtilis, the carbon skeleton of riboflavin is derived from these two molecules. nih.gov The pathway involves a series of enzymatic reactions that combine a derivative of GTP with a four-carbon unit derived from ribulose 5-phosphate. nih.gov Therefore, a steady supply of Ru5P from the pentose phosphate pathway is essential for efficient riboflavin production. nih.gov

Other Specialized Metabolite Pathways

Beyond its core functions, this compound serves as a critical precursor in several specialized metabolic pathways across different organisms.

Riboflavin Biosynthesis: In microorganisms like Bacillus subtilis, this compound is a key starting material for the synthesis of riboflavin (Vitamin B2). nih.gov The riboflavin biosynthesis pathway utilizes both this compound and guanosine 5'-triphosphate (GTP) as essential precursors, with the former also being a building block for the latter. nih.gov Genetic engineering strategies aimed at increasing riboflavin production often target the enzymes controlling the flux of this compound, highlighting its rate-limiting importance in this industrial biosynthetic process. nih.gov

Phosphonate (B1237965) Metabolism: In some bacteria, this compound is implicated in the complex C-P lyase pathway, which enables the cleavage of stable carbon-phosphorus bonds found in phosphonates. mdpi.com This pathway is crucial for organisms to utilize phosphonates as a phosphorus source, especially in phosphorus-limited environments. mdpi.com The pathway involves the formation of intermediates derived from ribose, underscoring the versatility of pentose phosphate metabolism. mdpi.com

Plant Cell Wall Biosynthesis: Research in plants, such as Arabidopsis thaliana, has indicated a role for this compound in responding to environmental stress. oup.com Under high salt conditions, the pentose phosphate pathway in certain root cells upregulates the production of this compound. oup.com This increase is linked to the biosynthesis of cell wall components, suggesting a mechanism to reinforce cellular structures as a protective measure against osmotic stress. oup.com

Connections to Glycolysis and Gluconeogenesis

This compound and its subsequent products in the non-oxidative pentose phosphate pathway (PPP) form a critical nexus with glycolysis and its reverse pathway, gluconeogenesis. The PPP runs parallel to glycolysis, and the two pathways are interconnected, allowing the cell to balance its needs for NADPH, pentose sugars for nucleotide synthesis, and ATP. libretexts.orgwikipedia.org

The connection is primarily established through the interconversion of pentose phosphates into glycolytic intermediates. wikipedia.org Following its formation, this compound can be converted into two other five-carbon sugars:

Ribose 5-phosphate (R5P) via ribose-5-phosphate isomerase. wikipedia.orglibretexts.org

Xylulose 5-phosphate (Xu5P) via ribulose-5-phosphate 3-epimerase. wikipedia.orgwikipedia.org

These two sugars, R5P and Xu5P, are then acted upon by the enzymes transketolase and transaldolase. These enzymes rearrange their carbon skeletons to produce the six-carbon sugar fructose (B13574) 6-phosphate (F6P) and the three-carbon sugar glyceraldehyde 3-phosphate (G3P). libretexts.orgwikipedia.org Both F6P and G3P are key intermediates in the glycolytic and gluconeogenic pathways, allowing the carbon flux from the PPP to re-enter central carbohydrate metabolism. wikipedia.orgsapientia.ro

Interplay with Embden-Meyerhof-Parnas Pathway

The Embden-Meyerhof-Parnas (EMP) pathway, the most common form of glycolysis, is directly influenced by the metabolic activity originating from this compound. wikipedia.orgbyjus.com The non-oxidative branch of the PPP provides a shunt that can either supplement or bypass the upper stages of the EMP pathway.

The conversion of pentose phosphates back into fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P) allows for the complete oxidation of glucose if the cell's primary need is NADPH production rather than nucleotide synthesis. nih.govwikipedia.org In this scenario, for every six molecules of glucose 6-phosphate that enter the PPP, one molecule is completely oxidized to CO2, and the remaining carbons are channeled back into the EMP pathway as five molecules of glucose 6-phosphate. This cyclical process, facilitated by the derivatives of this compound, demonstrates a tightly integrated metabolic network.

In organisms like Bacillus subtilis, the enzyme ribulose 5-phosphate 3-epimerase, which converts this compound to xylulose 5-phosphate, is crucial for allowing the carbon from pentose phosphates to flow back into the EMP pathway. nih.gov This connection ensures that the carbon skeletons are not wasted and can be re-utilized for energy generation via glycolysis. nih.gov

Regulation of Glycolysis via Related Metabolites

A key metabolite directly derived from this compound, xylulose 5-phosphate (Xu5P), acts as a significant signaling molecule that regulates the rate of glycolysis. wikipedia.org This regulatory function provides a feed-forward mechanism linking carbohydrate availability to its breakdown.

The primary mechanism of this regulation involves the allosteric activation of protein phosphatase 2A (PP2A). wikipedia.org When glucose levels are high, the increased flux through the pentose phosphate pathway leads to elevated concentrations of Xu5P. Xu5P then activates PP2A, which in turn dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.org

Enzymology and Reaction Mechanisms Associated with 5 O Phosphonato D Ribulose

Enzymes of the Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway is a fundamental metabolic route that operates in two phases: an oxidative phase that generates NADPH and Ru5P, and a non-oxidative phase that involves the interconversion of pentose phosphates. khanacademy.org Ru5P stands at the crossroads of these two phases, and its conversion is essential for the synthesis of nucleotide precursors and for routing carbon back into glycolysis. wikipedia.orgkhanacademy.org

Ribulose 5-Phosphate 3-Epimerase (Rpe; EC 5.1.3.1)

Ribulose 5-phosphate 3-epimerase (RPE) catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate (Xu5P). ebi.ac.ukwikipedia.org This reaction is vital for both the Calvin cycle in photosynthetic organisms, where it contributes to the regeneration of the CO2 acceptor molecule, and the non-oxidative branch of the pentose phosphate pathway. nih.govoup.com

The catalytic mechanism of RPE involves an acid/base-mediated epimerization at the C3 carbon of the substrate. wikipedia.org The active site typically contains a divalent metal ion, often zinc or iron, coordinated by conserved amino acid residues. oup.comcnr.itbiorxiv.org

The proposed mechanism proceeds through the formation of a 2,3-trans-enediolate intermediate. wikipedia.org Key catalytic residues, such as two conserved aspartic acid residues, act as proton donors and acceptors. ebi.ac.ukwikipedia.org One aspartate residue, acting as a base, abstracts a proton from the C3 of D-ribulose 5-phosphate, leading to the formation of the enediolate intermediate. ebi.ac.ukwikipedia.org This intermediate is stabilized within the active site. The subsequent reprotonation at C3 by the second aspartate residue, now acting as an acid, but on the opposite face of the molecule, results in the formation of D-xylulose 5-phosphate. ebi.ac.uk

The active site is further characterized by a "methionine cushion," a hydrophobic environment created by conserved methionine residues. ebi.ac.uknih.gov This feature is thought to prevent unwanted side reactions, such as isomerization, by ensuring a proton-free environment around the substrate. nih.gov The negative charge of the enediolate intermediate is stabilized by the transient induced dipoles of these methionine sulfur atoms. nih.gov

Key Catalytic Residues in Rice Cytosolic RPE and their Roles ebi.ac.uk

| Residue | Role |

| Asp38 | Acts as a general acid/base, deprotonating the C3 of the substrate. |

| Asp178 | Acts as a general acid/base, protonating the intermediate to form the product. |

| Ser12 | Activates and stabilizes Asp38. |

| Met41, Met72, Met145 | Create a hydrophobic environment and stabilize the enolate intermediate. |

| His37, His70 | Form part of the divalent metal binding site. |

Structurally, RPEs from various organisms, including plants, bacteria, and protozoa, exhibit a conserved architecture. biorxiv.orgnih.gov They typically exist as homohexamers with D3 symmetry, meaning they are composed of six identical subunits arranged in a specific symmetrical fashion. nih.govoup.com However, other oligomeric states have been observed.

The individual subunit of RPE folds into a classic (β/α)8-barrel, also known as a TIM-barrel fold. nih.govnih.gov This structure consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. The active site is located at the C-terminal end of the β-barrel. biorxiv.org

In some RPE structures, "capping domains" or loops are observed. For instance, in the RPE from Leishmania donovani, loops formed by residues Gly66 to Gly78 and Thr170 to Met181 are involved in capping the active site. acs.org These flexible loops can close over the active site upon substrate binding, creating a specific microenvironment for catalysis and shielding the reaction intermediates from the solvent.

RPE exhibits specificity for its pentose phosphate substrates, D-ribulose 5-phosphate and D-xylulose 5-phosphate. The binding of the substrate in the active site is a highly specific interaction. The phosphate moiety of the substrate is typically anchored to a specific site, while the sugar portion is positioned between the catalytic residues. nih.gov

The enzyme displays conformational dynamics during its catalytic cycle. The binding of the substrate can induce a conformational change, a phenomenon known as "induced fit," where the enzyme structure adapts to accommodate the substrate. cnr.it This is exemplified by the movement of flexible loops that close over the active site upon substrate binding. cnr.it This dynamic nature is crucial for catalysis, allowing for the precise positioning of the substrate and the catalytic residues. The Michaelis-Menten constant (KM) for Ru5P varies significantly among RPEs from different organisms, ranging from 0.2 to 15 mM, indicating a wide range of substrate affinities. biorxiv.org Similarly, the turnover numbers (kcat) also show high variability. cnr.it

Structural Biology (e.g., Homomeric States, Fold Types, Capping Domains)

Ribose 5-Phosphate Isomerase (Rpi; EC 5.3.1.6)

Ribose 5-phosphate isomerase (RPI) is another key enzyme in the pentose phosphate pathway, catalyzing the reversible isomerization of D-ribulose 5-phosphate to D-ribose 5-phosphate (R5P). researchgate.netnih.gov R5P is a vital precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). wikipedia.org Two distinct, non-homologous classes of RPIs exist, RpiA and RpiB, which have different structures and catalytic mechanisms but perform the same reaction. researchgate.net

The isomerization reaction catalyzed by RPI is thought to proceed through a cis-enediolate intermediate, although the specifics of the mechanism can differ between RpiA and RpiB. plos.orgebi.ac.uk The reaction involves the conversion of a ketose (Ru5P) to an aldose (R5P) and requires the opening of the furanose ring of the substrate. plos.orgebi.ac.uk

Substrate Recognition in RpiB:

In RpiB, the active site is located at the interface of a dimer, with catalytic residues contributed by both subunits. mdpi.com The substrate, R5P, must first navigate past a surface barrier to enter an internal cavity. researchgate.netmdpi.com The phosphate group of the substrate is crucial for binding and closing this barrier, which is formed by several positively charged residues. mdpi.com

The enzyme initially binds to the cyclic furanose form of R5P and then facilitates the opening of the ring to the linear form within the active site. plos.org The catalytic mechanism is proposed to involve a concerted acid-base catalysis. ebi.ac.uk For example, in E. coli RpiB, a cysteine residue, activated by a nearby aspartate, acts as the catalytic base to deprotonate the C2 of the substrate, leading to the enediolate intermediate. ebi.ac.uk A threonine residue may act as a proton shuttle. ebi.ac.uk

Mutational studies on RpiB from Leishmania donovani have identified several key residues essential for substrate binding and catalysis, including Cys69, His11, His102, Asp45, and Glu149. plos.org These studies highlight the intricate network of interactions required for substrate recognition and the subsequent chemical transformation.

Structural Diversities (Type A vs. Type B Rpi) and Specificity Determinants

Ribose-5-phosphate (B1218738) isomerase (Rpi; EC 5.3.1.6) is a key enzyme in the non-oxidative branch of the PPP, catalyzing the reversible aldose-ketose isomerization between D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P). diva-portal.orgresearchgate.net Two distinct, evolutionarily unrelated forms of this enzyme exist: Type A (RpiA) and Type B (RpiB). researchgate.net

RpiA is the most common form, found in the majority of organisms across all domains of life. researchgate.netebi.ac.uk In contrast, RpiB is found more sporadically, primarily in certain bacteria and parasitic protozoa. diva-portal.orgresearchgate.net The human pathogen Trypanosoma cruzi, the causative agent of Chagas disease, possesses a Type B Rpi, making it a potential drug target due to the absence of this enzyme type in its mammalian host. diva-portal.orgresearchgate.net

The structural and functional differences between these two types are significant. RpiA enzymes typically function as homodimers or homotetramers and utilize a well-established proton transfer mechanism involving a cis-enediol(ate) intermediate. The active site features conserved acidic and basic residues that facilitate this catalysis.

RpiB enzymes, on the other hand, have a different fold and catalytic mechanism. diva-portal.org Studies on RpiB from Trypanosoma cruzi and Mycobacterium tuberculosis have shed light on their specificity. diva-portal.orgdiva-portal.org For instance, while the E. coli RpiB can isomerize both the five-carbon sugar R5P and the six-carbon sugar D-allose 6-phosphate, the enzymes from T. cruzi and M. tuberculosis are effective on R5P but are inhibited by allose 6-phosphate. diva-portal.org This difference in specificity has been linked to variations in a phosphate-binding loop near the active site. diva-portal.orgscite.ai Mutating this loop in the T. cruzi enzyme to more closely resemble the E. coli version conferred the ability to act on the six-carbon sugar, highlighting this region as a key determinant of substrate specificity. diva-portal.org

Table 1: Comparison of Ribose-5-Phosphate Isomerase (Rpi) Types

| Feature | Type A (RpiA) | Type B (RpiB) |

|---|---|---|

| Distribution | Ubiquitous in bacteria, archaea, and eukaryotes. researchgate.netebi.ac.uk | Found in some bacteria and parasitic protozoa. diva-portal.orgresearchgate.net |

| Structure | Homodimeric or homotetrameric. | Different structural fold from RpiA. diva-portal.org |

| Catalytic Mechanism | Proton transfer via a cis-enediol(ate) intermediate. | Involves a phosphate-binding loop critical for specificity. diva-portal.orgscite.ai |

| Substrate Specificity | Primarily acts on D-ribose 5-phosphate. | Specificity varies; some can act on 6-carbon sugars like allose 6-phosphate, while others cannot. diva-portal.org |

| Human Homologue | Present. researchgate.net | Absent. researchgate.net |

Phosphoribulokinase (PRK)

Phosphoribulokinase (PRK; EC 2.7.1.19) is a vital enzyme unique to the Calvin-Benson-Bassham (CBB) cycle, where it catalyzes the final step in the regeneration of the CO2 acceptor molecule. nih.govwikipedia.orgnih.gov Specifically, it facilitates the ATP-dependent phosphorylation of D-ribulose 5-phosphate (Ru5P) at the C1 position to produce D-ribulose 1,5-bisphosphate (RuBP). nih.govresearchgate.net

PRK belongs to the transferase family. wikipedia.org The catalytic mechanism involves a catalytic residue, such as aspartate, deprotonating the O1 hydroxyl group of Ru5P. wikipedia.org This activates the oxygen for a nucleophilic attack on the terminal (gamma) phosphoryl group of an ATP molecule, forming a ternary complex with both substrates bound simultaneously. wikipedia.org

The regulation of PRK activity is crucial for coordinating the CBB cycle with the light-dependent reactions of photosynthesis. In oxygenic phototrophs like plants and cyanobacteria, PRK is subject to redox regulation. nih.govnih.gov In its oxidized state, the enzyme is inactive. Activation occurs in the light, mediated by thioredoxin, which reduces cysteine sulfhydryl groups on the enzyme. researchgate.net Further regulation occurs through the formation of a supramolecular complex with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the chloroplast protein CP12. nih.govnih.gov Formation of this complex inactivates both PRK and GAPDH, but also provides a ready pool of these enzymes that can be rapidly activated when conditions are favorable. nih.gov In contrast, prokaryotic PRK from anoxygenic bacteria is typically regulated by allosteric effectors. researchgate.net

Phosphogluconate Dehydrogenase (6PGD)

6-Phosphogluconate dehydrogenase (6PGD; EC 1.1.1.44) is the third enzyme in the oxidative branch of the pentose phosphate pathway. It catalyzes the irreversible oxidative decarboxylation of 6-phosphogluconate to produce D-ribulose 5-phosphate (Ru5P), CO2, and a molecule of NADPH. iucr.orgnih.govebi.ac.uk This reaction is a major source of cellular NADPH, which is essential for reductive biosynthesis and protection against oxidative stress. iucr.orgwikipedia.org

The reaction mechanism proceeds through three main steps:

Oxidation: The hydroxyl group on C3 of 6-phosphogluconate is oxidized to a ketone, forming an unstable 3-keto-6-phosphogluconate intermediate. iucr.orgnih.gov This step is coupled with the reduction of NADP+ to NADPH.

Decarboxylation: The intermediate rapidly loses a carboxyl group from C1 as CO2. iucr.orgnih.gov

Tautomerization: The resulting enediol form of Ru5P is converted to its final keto form, D-ribulose 5-phosphate. iucr.orgnih.gov

Kinetic studies have shown that the enzyme from Candida utilis exhibits allosteric behavior, where the product of the reverse reaction, 6-phosphogluconate, can act as an activator at low concentrations by binding to a second subunit of the dimeric enzyme. nih.gov This suggests a cooperative mechanism where the binding of the effector molecule to one subunit enhances the catalytic activity of the other. nih.govnih.gov

Transketolase and Transaldolase in Pentose Phosphate Interconversions

In the non-oxidative phase of the pentose phosphate pathway, transketolase (EC 2.2.1.1) and transaldolase (EC 2.2.1.2) are crucial for the interconversion of sugar phosphates, linking the PPP with glycolysis. vaia.com These enzymes reversibly rearrange the carbon skeletons of sugars, allowing for the synthesis of various essential intermediates. vaia.com

Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. vaia.comechemi.comstackexchange.com A key reaction involves the transfer of a two-carbon fragment from xylulose 5-phosphate (a product of Ru5P epimerization) to ribose 5-phosphate, yielding sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. vaia.com This reaction requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. vaia.comstackexchange.comaklectures.com

Transaldolase, in contrast, transfers a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. echemi.comstackexchange.com It does not require TPP but instead forms a covalent Schiff base intermediate between a lysine (B10760008) residue in its active site and the substrate. echemi.comaklectures.com

Together, these two enzymes create a flexible metabolic hub, allowing the cell to convert five-carbon sugars back into six-carbon (fructose 6-phosphate) and three-carbon (glyceraldehyde 3-phosphate) glycolytic intermediates, or to produce more ribose 5-phosphate for nucleotide synthesis, depending on cellular needs. vaia.com

Table 2: Comparison of Transketolase and Transaldolase

| Feature | Transketolase | Transaldolase |

|---|---|---|

| EC Number | 2.2.1.1 | 2.2.1.2 |

| Function | Interconversion of sugar phosphates in the non-oxidative PPP. vaia.com | Interconversion of sugar phosphates in the non-oxidative PPP. vaia.com |

| Transferred Unit | Two-carbon ketol group. echemi.comstackexchange.com | Three-carbon dihydroxyacetone group. echemi.comstackexchange.com |

| Cofactor | Thiamine pyrophosphate (TPP). vaia.comstackexchange.com | None required. echemi.comstackexchange.com |

| Mechanism | TPP-dependent catalysis. aklectures.com | Forms a Schiff base with a lysine residue. aklectures.com |

| Example Reaction | Xylulose 5-P + Ribose 5-P ↔ Sedoheptulose 7-P + Glyceraldehyde 3-P. vaia.com | Sedoheptulose 7-P + Glyceraldehyde 3-P ↔ Fructose (B13574) 6-P + Erythrose 4-P |

Enzymes of the Calvin Cycle

The Calvin cycle is the primary pathway for carbon fixation in photosynthetic organisms. 5-O-phosphonato-D-ribulose is a precursor to the key CO2-accepting molecule in this cycle.

Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO; EC 4.1.1.39)

Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO, is arguably the most abundant enzyme on Earth and is central to life, catalyzing the first major step of carbon fixation. nih.gov It converts inorganic carbon (CO2) into organic forms by adding it to a five-carbon acceptor molecule, D-ribulose 1,5-bisphosphate (RuBP). nih.govmdpi.com

The catalytic mechanism of RuBisCO is complex and involves several distinct steps. Before catalysis can occur, the enzyme must be activated through the carbamylation of a specific lysine residue in the active site, which then allows for the binding of a crucial Mg2+ ion. nih.gov

The carboxylation reaction itself proceeds as follows:

Proton Abstraction and Enolization: The reaction begins with the abstraction of a proton from the C3 carbon of the bound RuBP substrate. nih.govebi.ac.ukpnas.org This acid-base catalysis step is critical and results in the formation of a highly reactive 2,3-enediolate intermediate, which is stabilized by the Mg2+ ion. nih.govebi.ac.uk

Carboxylation: The enediolate intermediate then performs a nucleophilic attack on a molecule of CO2, forming a transient, six-carbon 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate intermediate. mdpi.comebi.ac.uk

Hydration: A water molecule hydrates the C3 ketone of this six-carbon intermediate, forming a gem-diol. mdpi.comebi.ac.uk

Cleavage: The C2-C3 bond of the hydrated intermediate is cleaved. This step is initiated by the deprotonation of the hydroxyl group at C3, leading to the release of the first molecule of 3-phosphoglycerate (B1209933) (3-PGA). ebi.ac.uk

Protonation and Release: The remaining three-carbon carbanion is stereospecifically protonated, yielding the second molecule of 3-PGA, which is then released from the active site. ebi.ac.uk

This entire process effectively converts one molecule of RuBP and one molecule of CO2 into two molecules of the three-carbon compound 3-PGA, which can then enter other metabolic pathways to be converted into sugars. mdpi.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | D-Ribulose 5-phosphate (Ru5P) |

| D-Ribose 5-phosphate | R5P |

| D-Allose 6-phosphate | All6P |

| D-Ribulose 1,5-bisphosphate | RuBP |

| Adenosine (B11128) triphosphate | ATP |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH |

| 6-Phosphogluconate | 6PG |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADP+/NADPH |

| Xylulose 5-phosphate | - |

| Sedoheptulose 7-phosphate | - |

| Glyceraldehyde 3-phosphate | - |

| Thiamine pyrophosphate | TPP |

| Fructose 6-phosphate | - |

| Erythrose 4-phosphate | - |

| Carbon dioxide | CO2 |

| 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate | - |

Oxygenation Mechanism and Photorespiration

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is a critical enzyme in photosynthesis that catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP). ebi.ac.ukebi.ac.uk However, RuBisCO also exhibits an oxygenase activity, where it catalyzes the reaction of RuBP with molecular oxygen instead of carbon dioxide. ebi.ac.ukwikipedia.org This oxygenation reaction is the initial step of a process known as photorespiration. wikipedia.org

The oxygenation of RuBP by RuBisCO produces one molecule of 3-phosphoglycerate (PGA) and one molecule of 2-phosphoglycolate (B1263510) (2PG). wikipedia.orgfrontiersin.org While PGA is a productive intermediate that continues in the Calvin-Benson cycle, 2-phosphoglycolate is a toxic compound that inhibits enzymes involved in carbon fixation. ebi.ac.ukwikipedia.org To mitigate this, plants employ a salvage pathway, also referred to as photorespiration, which involves a series of enzymatic reactions in the chloroplasts, peroxisomes, and mitochondria to convert 2-phosphoglycolate into glycerate. wikipedia.org

This process is considered wasteful as it consumes energy in the form of ATP and NAD(P)H and releases previously fixed carbon as CO2 and nitrogen as ammonia, which must be detoxified at a significant metabolic cost. wikipedia.org Approximately 25% of the reactions catalyzed by RuBisCO are oxygenations, which can reduce the efficiency of photosynthesis in C3 plants by up to 25%. wikipedia.org

The mechanism of oxygenation involves the binding of RuBP to the activated enzyme, followed by its enolization. frontiersin.org This enediol(ate) intermediate can then react with either CO2 or O2. frontiersin.org The reaction with O2 leads to the formation of the aforementioned products, 3-PGA and 2-phosphoglycolate. frontiersin.org

Structural Insights and Subunit Composition (e.g., L8S8 hexadecameric structure)

The most prevalent form of RuBisCO, known as Form I, is a large and complex enzyme with a hexadecameric structure, designated as L8S8. oup.comoup.com This structure is composed of eight large catalytic subunits (L-subunits), each with a molecular weight of approximately 50-55 kDa, and eight small subunits (S-subunits), each with a molecular weight of about 12-18 kDa. oup.comoup.com This L8S8 architecture is found in most chemoautotrophic bacteria, cyanobacteria, red and brown algae, and all higher plants. oup.comoup.com

The core of the enzyme is formed by four L2 dimers arranged around a four-fold axis of symmetry. oup.com These L-subunits contain the active sites for both carboxylation and oxygenation reactions. oup.com The eight S-subunits are located at the top and bottom of the L-subunit core, forming two caps. oup.com While the precise function of the S-subunits is not fully understood, they are believed to play a structural role, influencing the stability and catalytic performance of the entire enzyme complex. oup.com

In higher plants, the L-subunits are encoded by the chloroplast genome (rbcL gene), while the S-subunits are encoded by the nuclear genome (rbcS gene). iucr.org The assembly of the L8S8 hexadecamer is a complex process that involves molecular chaperones to ensure correct folding and association of the subunits. oup.com

High-resolution crystal structures of RuBisCO from various organisms, including spinach and Arabidopsis thaliana, have provided detailed insights into its three-dimensional architecture. iucr.orgnih.gov These studies have revealed that all large and small subunits have identical three-dimensional structures within the hexadecamer, with no inherent asymmetry in their arrangement. nih.gov The active sites are located at the interface between two L-subunits within an L2 dimer. oup.com

Different forms of RuBisCO exist in nature. For instance, some photosynthetic bacteria have a simpler dimeric form consisting of only large subunits (L2). ebi.ac.uk Archaea exhibit even more diversity in their RuBisCO structures, with L2, L8, and even L10 forms having been identified. oup.com

Enzymes Involved in Phosphonate (B1237965) Catabolism (C-P Lyase Pathway)

The carbon-phosphorus (C-P) lyase pathway is a crucial metabolic route in many bacteria that allows them to utilize organophosphonates as a source of phosphorus, particularly under phosphate-limiting conditions. nih.govadvancedsciencenews.com This pathway involves a multi-enzyme complex encoded by the phn operon, which consists of 14 genes in Escherichia coli (phnCDEFGHIJKLMNOP). beilstein-institut.deresearchgate.net

PhnN (Ribose 1,5-Bisphosphokinase) Activity

PhnN is an enzyme encoded by the phnN gene and has been identified as a ribose 1,5-bisphosphokinase. nih.gov Its primary role in the C-P lyase pathway is the phosphorylation of ribose 1,5-bisphosphate. mdpi.com This reaction is a critical step in the pathway, although initially, its precise enzymatic function was not determined. asm.org

Research has shown that PhnN catalyzes the conversion of ribose 1,5-bisphosphate to 5-phospho-D-ribosyl α-1-diphosphate (PRPP). nih.gov The enzyme specifically uses ATP as the phosphoryl donor and ribose 1,5-bisphosphate as the phosphoryl acceptor; it does not act on ribose, ribose 1-phosphate, or ribose 5-phosphate. nih.gov The product of the PhnN-catalyzed reaction has been confirmed to be PRPP. nih.gov

Interestingly, PhnN also plays a role in an alternative pathway for NAD biosynthesis, highlighting its dual functionality within the cell. nih.govnih.gov The reaction sequence in this alternative pathway is ribose 5-phosphate → ribose 1-phosphate → ribose 1,5-bisphosphate → PRPP. nih.gov

PhnP (Phosphoribosyl 1,2-Cyclic Phosphate Phosphodiesterase)

PhnP is a phosphodiesterase encoded by the phnP gene and is a key component of the C-P lyase pathway. nih.govebi.ac.uk It belongs to the metallo-β-lactamase superfamily. ebi.ac.uk The primary function of PhnP is to hydrolyze 5-phospho-α-D-ribosyl 1,2-cyclic phosphate (PRcP), an intermediate in phosphonate catabolism. nih.govacs.org

Studies have demonstrated that PhnP regiospecifically converts 5-phospho-α-D-ribosyl 1,2-cyclic phosphate to α-D-ribosyl 1,5-bisphosphate. nih.govacs.org In the absence of PhnP, mutant strains accumulate α-D-ribosyl 1,2-cyclic phosphate when grown in the presence of alkylphosphonic acids. acs.org

The hydrolysis of the cyclic phosphate product by PhnP is a crucial step for incorporating the phosphorus atom derived from the phosphonate into the cell's central metabolism. mdpi.com The resulting ribose-1,5-bisphosphate can then be further metabolized. nih.gov

PhnI and Other Accessory Proteins in C-P Lyase Complex

The core of the C-P lyase machinery is a multi-subunit complex. In E. coli, the genes phnG, phnH, phnI, phnJ, phnK, phnL, and phnM are essential for the cleavage of the C-P bond. beilstein-institut.de Structural and biochemical studies have revealed that PhnG, PhnH, PhnI, and PhnJ form a stable core complex. nih.govadvancedsciencenews.com

PhnI has been identified as a novel nucleosidase. beilstein-institut.de In conjunction with PhnG, PhnH, and PhnL, PhnI catalyzes the transfer of a phosphonate group to ATP, forming a ribose 5'-triphosphate alkyl phosphonate intermediate. nih.gov This is a key initial step in the activation of the phosphonate for subsequent C-P bond cleavage. nih.gov

The PhnGHIJ core complex is a hetero-octamer with a two-fold symmetry. nih.gov This complex harbors two key activities: the coupling of the phosphonate to ATP (facilitated by PhnG, PhnH, and PhnI) and the actual cleavage of the C-P bond, which is catalyzed by PhnJ , a radical SAM enzyme. nih.govadvancedsciencenews.com

PhnK and PhnL are other accessory proteins. PhnK is homologous to the nucleotide-binding domain of ABC transporters and binds to the PhnGHIJ core complex. nih.gov Although its precise role is not fully elucidated, its presence is essential for phosphonate utilization in vivo. nih.gov

Enzymatic Conversion of Phosphonates to Phosphate

The process is initiated by the transport of phosphonates into the cell, mediated by the PhnCDE transport system. pnas.org The core C-P lyase complex, primarily composed of PhnG, PhnH, PhnI, and PhnJ, then carries out the key catalytic steps. nih.govbeilstein-institut.de

A proposed reaction sequence for methylphosphonate (B1257008) catabolism is as follows:

Activation: The PhnI protein, assisted by PhnG, PhnH, and PhnL, facilitates the reaction of the phosphonate with ATP. nih.govnih.gov This leads to the formation of α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP). mdpi.com

Hydrolysis: The phosphohydrolase PhnM hydrolyzes the triphosphate moiety of RPnTP to yield pyrophosphate and α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). mdpi.com

C-P Bond Cleavage: The radical SAM enzyme PhnJ catalyzes the cleavage of the C-P bond in PRPn, producing methane (B114726) and 5-phospho-α-D-ribose-1,2-cyclic phosphate (PRcP). mdpi.comnih.gov

Hydrolysis of the Cyclic Phosphate: The phosphodiesterase PhnP hydrolyzes PRcP to form D-ribose-1,5-bisphosphate. mdpi.comnih.gov

Phosphorylation: Finally, the ribose 1,5-bisphosphokinase PhnN phosphorylates D-ribose-1,5-bisphosphate to generate PRPP, a central metabolite that can enter various biosynthetic pathways. mdpi.com

This intricate enzymatic cascade effectively breaks the inert carbon-phosphorus bond and liberates inorganic phosphate, allowing bacteria to thrive in phosphate-depleted environments. advancedsciencenews.com

PRPP Synthase (ATP:D-ribose 5-phosphate diphosphotransferase; EC 2.7.6.1) and Related Diphosphoryltransferases

Phosphoribosyl pyrophosphate (PRPP) synthase, systematically known as ATP:D-ribose-5-phosphate diphosphotransferase, is a crucial enzyme that plays a central role in cellular metabolism. researchgate.netencyclopedia.pub It is classified under the EC number 2.7.6.1. qmul.ac.ukwikipedia.org This enzyme is not directly act upon this compound (D-ribulose 5-phosphate). Instead, it utilizes its isomer, D-ribose 5-phosphate, which is formed from D-ribulose 5-phosphate by the action of ribose-5-phosphate isomerase within the pentose phosphate pathway. PRPP synthase catalyzes the transfer of a diphosphoryl (pyrophosphoryl) group from a donor molecule, typically Adenosine triphosphate (ATP), to D-ribose 5-phosphate. nih.govwikidoc.org The product of this reaction, 5-phospho-α-D-ribose 1-diphosphate (PRPP), is a key precursor metabolite required for the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and cofactors like NAD and NADP. wikipedia.orgasm.orgnih.gov

ATP + D-ribose 5-phosphate → AMP + 5-phospho-α-D-ribose 1-diphosphate (PRPP) qmul.ac.uknih.gov

The catalytic mechanism of PRPP synthase is a sequential process involving the binding of both substrates before the chemical transformation occurs. wikipedia.orgwikidoc.org The enzyme requires divalent metal ions, specifically Mg²⁺, for its activity, which coordinates with ATP to form the active Mg-ATP complex. wikipedia.orgorpha.net

The reaction proceeds through the following steps:

The enzyme first binds to D-ribose 5-phosphate. wikipedia.orgwikidoc.org

Following this, the Mg-ATP complex binds to the enzyme-substrate complex. wikipedia.orgwikidoc.org

A direct transfer of the β,γ-diphosphoryl group from ATP to the C-1 hydroxyl group of D-ribose 5-phosphate takes place. nih.gov This occurs via a nucleophilic attack of the anomeric hydroxyl group of the ribose 5-phosphate on the β-phosphorus of ATP in an SN2 reaction, resulting in an inversion of configuration at the C-1 position of the ribose moiety. wikidoc.org

The enzyme first releases the Adenosine monophosphate (AMP) molecule. wikipedia.orgwikidoc.org

Finally, the product, PRPP, is released from the enzyme. wikipedia.orgwikidoc.org

The key components of the PRPP synthase reaction are detailed below.

Table 1: PRPP Synthase (EC 2.7.6.1) Reaction Summary

| Feature | Description |

|---|---|

| EC Number | 2.7.6.1 qmul.ac.uk |

| Systematic Name | ATP:D-ribose-5-phosphate diphosphotransferase qmul.ac.uk |

| Common Names | PRPP synthetase, Ribose-phosphate pyrophosphokinase qmul.ac.uk |

| Reaction Type | Diphosphoryl transfer nih.gov |

| Substrates | ATP, D-ribose 5-phosphate genome.jp |

| Products | AMP, 5-phospho-α-D-ribose 1-diphosphate (PRPP) genome.jp |

| Cofactor | Requires Mg²⁺ wikipedia.org |

Table 2: Substrates and Products of PRPP Synthase

| Molecule | Role | Notes |

|---|---|---|

| D-ribose 5-phosphate | Substrate | The diphosphoryl group acceptor. genome.jp |

| ATP | Substrate | The diphosphoryl group donor. dATP can also act as a donor. qmul.ac.ukgenome.jp |

| 5-phospho-α-D-ribose 1-diphosphate (PRPP) | Product | An activated form of ribose 5-phosphate used in various biosynthetic pathways. nih.govnih.gov |

| AMP | Product | The remainder of the ATP molecule after the diphosphoryl transfer. genome.jp |

PRPP synthases are categorized into different classes based on their regulatory mechanisms and phosphate requirements. researchgate.net

Table 3: Classes of PRPP Synthases

| Class | Key Characteristics |

|---|---|

| Class I | The most common class, found in organisms from bacteria to humans. researchgate.netnih.gov They are typically allosterically regulated and require inorganic phosphate for activity. orpha.net |

| Class II | Distinguished by their lack of a requirement for inorganic phosphate for activity and different allosteric regulation mechanisms. |

| Class III | A less common class with distinct specificity and regulatory properties. researchgate.net |

PRPP synthase belongs to a broader family of enzymes known as diphosphoryltransferases (EC 2.7.6). These enzymes all catalyze the transfer of a diphosphate (B83284) group. While PRPP synthase is the most studied in this class, other related enzymes exist that participate in different metabolic pathways. nih.gov

These include:

2-amino-4-hydroxy-6-hydroxymethyldihydropterin diphosphokinase (EC 2.7.6.3): An enzyme involved in folate biosynthesis. nih.gov

GTP/GDP 3'-diphosphokinase (EC 2.7.6.5): Also known as the stringent factor (RelA), this enzyme is involved in the bacterial stringent response, synthesizing guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp). nih.gov

The study of these related enzymes provides comparative insights into the structural and mechanistic strategies employed for catalyzing diphosphoryl transfer reactions. asm.orgnih.gov

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | D-ribulose 5-phosphate |

| Adenosine triphosphate | ATP |

| D-ribose 5-phosphate | Ribose-5-P |

| 5-phospho-α-D-ribose 1-diphosphate | PRPP |

| Adenosine monophosphate | AMP |

| Deoxyadenosine triphosphate | dATP |

| D-xylulose 5-phosphate | Xylulose-5-P |

| Guanosine triphosphate | GTP |

| Guanosine diphosphate | GDP |

| Guanosine pentaphosphate | pppGpp |

| Guanosine tetraphosphate | ppGpp |

Regulation of 5 O Phosphonato D Ribulose Metabolism

Allosteric Regulation of Key Enzymes (e.g., PPP enzymes, RuBisCO)

Allosteric regulation provides a rapid and sensitive mechanism to modulate the flux through metabolic pathways in response to the immediate availability of substrates and products.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Enzymes:

The primary enzymes of the PPP are subject to significant allosteric control. Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative branch, is a major regulatory point. creative-proteomics.com High levels of NADPH, a primary product of the oxidative PPP, act as a potent allosteric inhibitor of G6PD. creative-proteomics.comnumberanalytics.com This feedback inhibition ensures that NADPH production is curtailed when cellular demands are met, preventing wasteful oxidation of glucose-6-phosphate. numberanalytics.comnumberanalytics.com Conversely, an increase in the NADP+ concentration, indicating a high demand for NADPH, stimulates G6PD activity. creative-proteomics.com This dynamic regulation by the NADPH/NADP+ ratio allows the cell to quickly respond to changes in its redox state. biorxiv.org For instance, under conditions of oxidative stress, the consumption of NADPH leads to a lower NADPH/NADP+ ratio, thereby activating the PPP to replenish the NADPH pool. nih.govnih.gov

While direct allosteric regulation of PPP enzymes by 5-O-phosphonato-D-ribulose itself is not extensively documented, the regulation of the pathway as a whole dictates its production. The enzymes in the non-oxidative branch of the PPP, which interconvert various sugar phosphates, are generally considered to be regulated by the availability of their substrates, including ribulose-5-phosphate. libretexts.orgnih.gov

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO):

In photosynthetic organisms, RuBisCO is a central enzyme in carbon fixation, utilizing ribulose-1,5-bisphosphate, a related compound to ribulose-5-phosphate. nih.govwikipedia.org The activity of RuBisCO is tightly regulated to match the rate of carbon fixation with the availability of light and CO2. This regulation is complex and involves several mechanisms. wikipedia.orgnih.gov One key regulatory mechanism is the carbamylation of a specific lysine (B10760008) residue in the active site, a process that is promoted by high pH and Mg2+ concentrations in the chloroplast stroma during illumination. nih.govnih.gov

RuBisCO activase, an AAA+ protein, plays a crucial role in maintaining RuBisCO in an active state by removing inhibitory sugar phosphates, such as ribulose-1,5-bisphosphate itself, from the active site in an ATP-dependent manner. wikipedia.orgnih.govosti.gov The activity of RuBisCO activase is, in turn, modulated by the ATP/ADP ratio and the redox state of the chloroplast, often mediated by thioredoxin. wikipedia.orgnih.gov This ensures that RuBisCO is active when there is sufficient energy and reducing power from the light-dependent reactions of photosynthesis. While not a direct allosteric effector in the classical sense, the binding and release of inhibitory sugar phosphates from RuBisCO's active site represent a critical level of activity modulation. nih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

Long-term adaptation of this compound metabolism to changing cellular needs is achieved through the regulation of gene expression for the enzymes involved in its synthesis and utilization.

Riboswitches are structured non-coding RNA domains typically found in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) that directly bind to small molecule metabolites. ribocentre.org This binding event induces a conformational change in the RNA, leading to either termination of transcription or inhibition of translation initiation, thereby regulating the expression of the downstream genes. nih.gov

In many bacteria, the biosynthesis of purines and riboflavin (B1680620), both of which utilize intermediates derived from the pentose phosphate pathway, is regulated by riboswitches. nih.govbiorxiv.org

Purine (B94841) (pur) Operon: The expression of the pur operon, which encodes the enzymes for de novo purine biosynthesis, is often controlled by a guanine-sensing riboswitch. nih.govbiorxiv.org When guanine (B1146940) levels are high, it binds to the riboswitch, causing a conformational change that leads to premature transcription termination. biorxiv.org This mechanism prevents the overproduction of purines. In some cases, a tandem arrangement of riboswitches can create a more complex regulatory logic, such as a Boolean IMPLY logic gate, where the expression of purine biosynthesis genes is controlled by the relative concentrations of both guanine and phosphoribosyl pyrophosphate (PRPP). elifesciences.org

Riboflavin (rib) Operon: Similarly, the rib operon, responsible for riboflavin (vitamin B2) synthesis, is regulated by a flavin mononucleotide (FMN)-sensing riboswitch. ribocentre.org FMN, a product of the riboflavin biosynthetic pathway, binds to the riboswitch in the 5'-UTR of the rib operon mRNA, leading to the formation of a terminator structure that halts transcription. researchgate.net

These riboswitch-mediated control mechanisms provide a direct and efficient way for the cell to sense the levels of key metabolites and adjust the expression of biosynthetic pathways accordingly, thereby influencing the demand for precursors like this compound.

In addition to riboswitches, dedicated transcriptional regulator proteins play a pivotal role in controlling the expression of genes involved in this compound metabolism.

The PurR repressor is a well-characterized transcriptional regulator that controls purine metabolism in many bacteria. uniprot.orgoup.com PurR acts as a DNA-binding protein that represses the transcription of the pur operon and other genes involved in purine biosynthesis and transport. uniprot.orgmdpi.com The repressor activity of PurR is modulated by the availability of purines. oup.com For instance, in Bacillus subtilis, an excess of adenine (B156593) enhances the ability of PurR to bind to specific DNA sequences, known as PurBoxes, located in the promoter regions of its target genes, thereby repressing their transcription. uniprot.org Conversely, phosphoribosyl pyrophosphate (PRPP), a precursor for purine synthesis, can bind to PurR and reduce its affinity for DNA, leading to the induction of the target genes. uniprot.org

Interestingly, in some bacteria like Staphylococcus aureus, PurR has been shown to have a "moonlighting" function, acting as a virulence regulator in addition to its role in purine biosynthesis. nih.govpnas.org This highlights the intricate connection between metabolism and other cellular processes.

The coordinated action of transcriptional regulators like PurR and riboswitches ensures a robust and multi-layered control over the metabolic pathways that consume derivatives of this compound.

Riboswitches and Gene Expression Modulation (e.g., Rib and Pur Operons)

Feedback Inhibition and Activation

Feedback regulation is a fundamental principle in metabolic control, where the end product of a pathway inhibits an earlier step. This prevents the accumulation of the final product and conserves cellular resources.

As previously mentioned, the most prominent example of feedback inhibition in the context of this compound metabolism is the allosteric inhibition of glucose-6-phosphate dehydrogenase (G6PD) by NADPH. numberanalytics.comnumberanalytics.com When the cellular concentration of NADPH is high, it signals that the cell has sufficient reducing power, and the flux through the oxidative PPP is consequently decreased. numberanalytics.com This feedback loop is crucial for maintaining metabolic homeostasis. nih.gov

Conversely, feedback activation can occur when a decrease in a product or an increase in a substrate signals the need to upregulate a pathway. The activation of G6PD by increased levels of its substrate, NADP+, is a form of feedback activation. creative-proteomics.com When NADPH is consumed in various biosynthetic reactions or in response to oxidative stress, the resulting increase in NADP+ stimulates the PPP to produce more NADPH. biorxiv.orgnih.gov This mechanism allows for a rapid response to cellular demands for reducing power. nih.gov

Redox Homeostasis and Metabolic Flux Control (e.g., NADPH/NADP+ ratio)

The redox state of the cell, particularly the ratio of NADPH to NADP+, is a critical determinant of metabolic flux through the pentose phosphate pathway and, consequently, the production of this compound. biomolther.orgresearchgate.net The cytosol of most cells is maintained in a highly-reducing state, with the NADPH/NADP+ ratio being significantly high. wikipedia.org

The primary function of the oxidative PPP is to generate NADPH, which serves as the major electron donor in reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for antioxidant defense systems (e.g., the regeneration of reduced glutathione). creative-proteomics.comlibretexts.org Therefore, the flux through the oxidative PPP is tightly coupled to the cellular demand for NADPH.

Under conditions of high metabolic activity or oxidative stress, the consumption of NADPH leads to a decrease in the NADPH/NADP+ ratio. biorxiv.org This drop in the ratio relieves the feedback inhibition on G6PD and increases the availability of its substrate, NADP+, thereby stimulating the oxidative PPP and increasing the production of this compound and NADPH. creative-proteomics.comnih.gov This rapid, metabolite-driven regulation allows cells to quickly adapt their metabolism to changing redox conditions. biorxiv.org

In photosynthetic organisms, the regulation of the Calvin-Benson cycle, which shares intermediates with the PPP, is also intimately linked to redox state. nih.govoup.com The light-dependent reactions of photosynthesis generate a strong reducing environment in the chloroplast stroma, which is essential for the activation of several Calvin-Benson cycle enzymes, including RuBisCO (via RuBisCO activase). wikipedia.orgnih.gov This redox regulation ensures that carbon fixation is active only when there is sufficient light energy.

The following table summarizes the key regulatory mechanisms of the pentose phosphate pathway:

| Regulatory Mechanism | Effector Molecule | Target Enzyme/Process | Effect |

| Allosteric Inhibition | NADPH | Glucose-6-Phosphate Dehydrogenase (G6PD) | Inhibition |

| Allosteric Activation | NADP+ | Glucose-6-Phosphate Dehydrogenase (G6PD) | Activation |

| Transcriptional Repression | Guanine | pur operon (via riboswitch) | Repression |

| Transcriptional Repression | FMN | rib operon (via riboswitch) | Repression |

| Transcriptional Repression | Purines | pur operon (via PurR) | Repression |

| Feedback Inhibition | NADPH | Pentose Phosphate Pathway | Inhibition |

| Redox Control | High NADPH/NADP+ ratio | Pentose Phosphate Pathway | Decreased Flux |

| Redox Control | Low NADPH/NADP+ ratio | Pentose Phosphate Pathway | Increased Flux |

Genetic and Molecular Biological Research Approaches

Gene Mutation and Deletion Studies

The study of gene mutations and deletions provides critical insights into the role of 5-O-phosphonato-D-ribulose, more commonly known as ribulose-5-phosphate (Ru5P), in cellular metabolism. Key enzymes in its metabolic network, such as ribulose-5-phosphate 3-epimerase (RPE) and phosphoribosyl pyrophosphate (PRPP) synthetase (Prs), have been targeted to understand the consequences of altered Ru5P flux.

RPE Mutants (rpe): The rpe gene encodes ribulose-5-phosphate 3-epimerase, which catalyzes the interconversion of Ru5P and xylulose-5-phosphate (Xu5P). frontiersin.org Deletion or mutation of this gene has profound effects on cellular growth and metabolism across different organisms.

In Escherichia coli, disruption of the rpe gene leads to a loss of enzymatic activity and the inability to utilize single pentose (B10789219) sugars. nih.gov These mutants exhibit impaired growth in complex media and severe growth impairment in minimal media with glycolytic carbon sources. nih.gov This suggests that the accumulation of pentose phosphates, due to the RPE block, may inhibit key enzymes in central metabolic pathways. nih.gov In Bacillus subtilis, introducing mutations in the rpe gene has been shown to dramatically increase the production of riboflavin (B1680620), for which Ru5P is a key precursor. frontiersin.orgnih.gov A single nucleotide deletion (BSR strain) or a nonsense mutation (BSRN strain) in rpe resulted in a more than five-fold increase in riboflavin production. frontiersin.orgnih.gov The BSRN strain, which lost all RPE activity, exhibited a growth defect, highlighting the importance of this enzyme for normal cellular function. frontiersin.orgnih.gov

In the yeast Saccharomyces cerevisiae, null mutants in the RPE1 gene show reduced growth and are unable to grow on D-xylulose. mdpi.com These mutants are also hypersensitive to hydrogen peroxide, indicating a role for the pentose phosphate (B84403) pathway (PPP) in managing oxidative stress. mdpi.com Similarly, in the plant Arabidopsis thaliana, mutants with reduced levels of chloroplastic RPE exhibit decreased CO2 fixation and photosynthetic capacity, particularly under high light conditions. frontiersin.org

PRS Deletion (prs): The prs gene encodes PRPP synthetase, which utilizes Ru5P-derived ribose-5-phosphate (B1218738) (R5P) to synthesize PRPP, a crucial precursor for nucleotide and amino acid biosynthesis. frontiersin.orgplos.org Studies in S. cerevisiae involving prs deletions have revealed interactions between different Prs polypeptides. nih.gov In Staphylococcus aureus, decreasing the expression of prs resulted in increased resistance to copper toxicity, suggesting that copper inhibits the pentose phosphate pathway. plos.org Conversely, over-production of enzymes that utilize PRPP increased sensitivity to copper. plos.org

Interactive Data Table: Effects of Gene Mutations on Ribulose-5-Phosphate Metabolism

| Organism | Gene Mutant | Key Findings | Reference |

|---|---|---|---|

| Escherichia coli | rpe | Loss of RPE activity, unable to utilize pentoses, impaired growth. | nih.gov |

| Bacillus subtilis | rpe | >5-fold increase in riboflavin production; growth defects in null mutants. | frontiersin.orgnih.gov |

| Saccharomyces cerevisiae | rpe1 | Reduced growth, inability to grow on D-xylulose, hypersensitive to H2O2. | mdpi.com |

| Arabidopsis thaliana | rpe | Reduced CO2 fixation and photosynthetic capacity. | frontiersin.org |

| Staphylococcus aureus | prs (decreased expression) | Increased resistance to copper toxicity. | plos.org |

Gene Overexpression and Pathway Engineering for Enhanced Biosynthesis

Metabolic engineering strategies often involve the overexpression of key genes to enhance the biosynthesis of desired compounds derived from Ru5P. By manipulating the expression of genes within the pentose phosphate pathway (PPP) and related pathways, researchers can redirect carbon flux towards the production of valuable products.

A significant application of this approach is in enhancing the production of riboflavin in Bacillus subtilis. frontiersin.org Overexpression of genes such as zwf (glucose-6-phosphate dehydrogenase), gntZ, prs (phosphoribosylpyrophosphate synthetase), and purF in an rpe mutant background led to a significant increase in riboflavin yield. frontiersin.orgnih.gov Specifically, in a strain with a mutated rpe (BSR), overexpressing the ribA gene increased riboflavin production to 479.90 ± 33.21 mg/L. frontiersin.orgnih.gov Further engineering, by overexpressing the entire rib operon and a mutant gnd gene, resulted in a production of 977.29 ± 63.44 mg/L. frontiersin.orgnih.gov

In the cyanobacterium Synechocystis sp. PCC 6803, overexpression of ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase was part of a strategy to enhance the production of limonene (B3431351), an isoprenoid. nih.gov This intervention, guided by a computational strain design algorithm, contributed to a 2.3-fold improvement in limonene productivity. nih.gov

The production of other valuable compounds has also been improved through similar strategies. In Saccharomyces cerevisiae, overexpression of the RKI1 gene, which encodes ribose-5-phosphate isomerase, was shown to enhance the yield of erythritol. researchgate.net Similarly, in E. coli, overexpressing prs, zwf, and gnd was employed to increase the intracellular pool of PPP metabolites, leading to a 128% boost in cytidine (B196190) production. mdpi.com

These examples demonstrate that the targeted overexpression of genes involved in the synthesis and conversion of Ru5P is a powerful tool for metabolic engineering, enabling the enhanced production of a wide range of biotechnologically important molecules.

Interactive Data Table: Gene Overexpression for Enhanced Biosynthesis

| Organism | Overexpressed Gene(s) | Target Product | Outcome | Reference |

|---|---|---|---|---|

| Bacillus subtilis | ribA, zwf, gntZ, prs, purF, rib operon, mutant gnd | Riboflavin | Significant increase in riboflavin production, up to 977.29 mg/L. | frontiersin.orgnih.gov |

| Synechocystis sp. PCC 6803 | ribose 5-phosphate isomerase, ribulose 5-phosphate 3-epimerase | Limonene | 2.3-fold improvement in limonene productivity. | nih.gov |

| Saccharomyces cerevisiae | RKI1 (ribose-5-phosphate isomerase) | Erythritol | Enhanced yield of erythritol. | researchgate.net |

| Escherichia coli | prs, zwf, gnd | Cytidine | 128% increase in cytidine production. | mdpi.com |

Bioinformatics and Comparative Genomics (e.g., Archaea)

Bioinformatics and comparative genomics have been instrumental in unraveling the diversity and evolution of metabolic pathways involving Ru5P, particularly in the domain of Archaea. These computational approaches have revealed that the classical pentose phosphate pathway (PPP) is not universally conserved and that alternative routes for pentose biosynthesis exist.

Genomic analysis of 13 archaeal genomes suggests that while Ru5P is the likely universal precursor for the pentose moiety in nucleotides, the pathways for its synthesis vary. nih.gov Orthologs of ribose-5-phosphate isomerase, which interconverts R5P and Ru5P, are present in all studied archaeal genomes. nih.gov However, the oxidative PPP is largely absent in Archaea. mdpi.com Instead, many archaea appear to utilize a ribulose monophosphate (RuMP) pathway for pentose synthesis. nih.govnih.gov For instance, in Methanocaldococcus jannaschii, which has genes for both a non-oxidative PPP and a RuMP pathway, labeling studies indicate that the RuMP pathway is exclusively responsible for ribose-5-phosphate production. nih.gov

Comparative genomics of the DPANN superphylum of archaea has shown that many of these organisms have acquired genes for transketolase and transaldolase, key enzymes of the non-oxidative PPP, from Bacteria via lateral gene transfer (LGT). asm.orgnih.gov This suggests that LGT has played a significant role in shaping the metabolic capabilities of these archaea. asm.orgnih.gov

In the thermophilic archaeal genus Metallosphaera, a complete set of genes for an archaeal pentose phosphate pathway was detected across all species. frontiersin.org Furthermore, studies on halophilic archaea have identified a novel nucleoside degradation pathway that converts the ribose moiety of guanosine (B1672433) to intermediates including Ru5P. researchgate.net

These bioinformatic and comparative genomic studies highlight the metabolic plasticity of archaea and have been crucial in identifying novel enzymes and pathways related to Ru5P metabolism, providing a deeper understanding of the evolution of central carbon metabolism.

Heterologous Expression Systems for Enzyme Production and Characterization

Heterologous expression systems, where a gene from one organism is expressed in another, are a cornerstone for producing and characterizing enzymes involved in Ru5P metabolism. This technique allows for the purification of large quantities of an enzyme, facilitating detailed biochemical and structural studies that would be difficult or impossible using the native source.

A prime example is the high-level heterologous expression of the D-ribulose-5-phosphate 3-epimerase (rpe) gene from spinach (Spinacia oleracea) in E. coli. nih.gov This was the first successful high-level expression of this enzyme from any source, enabling its purification and detailed characterization. nih.gov The study determined key kinetic parameters for the spinach RPE, such as its K_m for Ru5P (0.22 mM) and its V_max (17,000 units mg⁻¹). nih.gov

Similarly, the RPE from the microalga Chlamydomonas reinhardtii (CrRPE1) was recombinantly expressed and characterized, providing insights into its structural and biochemical properties. cnr.it The kinetic features of CrRPE1 were determined by coupling its activity to reporter enzymes in a spectrophotometric assay. cnr.it

Heterologous expression has also been used to study enzymes from thermophilic archaea. Novel 2-Deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) enzymes from Pyrobaculum calidifontis and Meiothermus ruber were identified and functionally expressed in E. coli. sci-hub.se This allowed for the characterization of their specific activities and stability, revealing their potential for industrial applications. sci-hub.se In another study, enzymes from an archaeal AMP metabolic pathway, AMP phosphorylase and ribose-1,5-bisphosphate isomerase, were heterologously expressed in E. coli for enzymatic characterization. asm.org

Furthermore, heterologous expression is a key component of synthetic biology and metabolic engineering. A four-enzyme pathway from maltodextrin (B1146171) to Ru5P was constructed in E. coli by co-expressing multiple thermophilic enzymes. researchgate.net This system was designed for the efficient co-generation of NADPH. researchgate.net

These examples underscore the power of heterologous expression systems in advancing our understanding of enzymes that produce or utilize Ru5P, enabling detailed biochemical analysis and facilitating their use in biotechnological applications.

Interactive Data Table: Heterologous Expression of Ru5P-Related Enzymes

| Enzyme | Native Source | Expression Host | Purpose | Reference |

|---|---|---|---|---|

| D-ribulose-5-phosphate 3-epimerase (RPE) | Spinacia oleracea (spinach) | E. coli | High-level production for purification and characterization. | nih.gov |

| RPE isoform 1 (CrRPE1) | Chlamydomonas reinhardtii | E. coli | Production for structural and biochemical characterization. | cnr.it |

| 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Pyrobaculum calidifontis, Meiothermus ruber | E. coli | Functional expression for characterization of activity and stability. | sci-hub.se |

| AMP phosphorylase, Ribose-1,5-bisphosphate isomerase | Archaea | E. coli | Production for enzymatic characterization. | asm.org |

| Multi-enzyme pathway | Thermophilic organisms | E. coli | Construction of a synthetic pathway for NADPH co-generation. | researchgate.net |

Analytical and Structural Methodologies in Research on 5 O Phosphonato D Ribulose

Chromatographic Techniques for Metabolite Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental for the separation and analysis of phosphorylated sugars like 5-O-phosphonato-D-ribulose from complex biological mixtures. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique, often coupled with various detectors for enhanced sensitivity and specificity.

One common approach involves ion-exchange chromatography, which separates phosphorylated sugars based on their charge. nih.govnih.gov This can be combined with indirect ultraviolet (UV) detection, allowing for the analysis of compounds that lack a strong chromophore. nih.govnih.gov Another strategy is to use postcolumn derivatization, where the separated sugars react with an agent like tetrazolium blue to produce a colored product that can be detected spectrophotometrically. acs.org For instance, phosphorylated sugars can be dephosphorylated using alkaline phosphatase before derivatization and analysis. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it a powerful tool for metabolomics. nih.govacs.org This technique separates metabolites via liquid chromatography and then uses mass spectrometry to identify and quantify them based on their mass-to-charge ratio and fragmentation patterns. nih.govacs.orgnih.gov Hydrophilic-interaction chromatography (HILIC) is often employed for the separation of highly polar molecules like sugar phosphates, which are poorly retained by traditional reverse-phase columns. sound-analytics.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC properties, has also been developed to improve the separation of sugar phosphate (B84403) isomers. sielc.comoup.com

Challenges in the chromatographic analysis of sugar phosphates include their low concentrations in biological samples, the presence of multiple isomers, and potential ion suppression effects in mass spectrometry. oup.comcalstate.edu To overcome these, methods involving chemical derivatization, such as reductive amination, can be used to improve chromatographic retention and ionization efficiency. acs.org

Table 1: Chromatographic Methods for Phosphorylated Sugar Analysis

| Technique | Separation Principle | Detection Method | Key Advantages | Common Applications |

|---|---|---|---|---|

| HPLC with UV Detection | Ion-Exchange or HILIC | Indirect UV or Postcolumn Derivatization | Good resolution and sensitivity for bulk analysis. nih.govnih.gov | Separation of various phosphorylated sugars like ribose-5-phosphate (B1218738) and fructose-6-phosphate (B1210287). nih.govnih.govcalstate.edu |

| LC-MS/MS | HILIC or Mixed-Mode | Tandem Mass Spectrometry | High sensitivity, specificity, and ability to analyze complex mixtures. nih.govacs.orgnih.gov | Targeted and untargeted metabolomics, metabolic flux analysis. nih.govacs.orgoup.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Good for volatile derivatives of sugars. nih.gov | Quantification of pentose (B10789219) phosphate pathway intermediates after derivatization. nih.gov |

Spectroscopic Methods (e.g., NMR, FT-IR, UV-Vis) for Pathway Intermediates and Enzyme Assays

Spectroscopic techniques are indispensable for characterizing the structure of pathway intermediates and for monitoring enzyme activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of carbohydrates, including the position of phosphate groups. nih.govacs.orgrsc.org 1H, 13C, and 31P NMR experiments, including multidimensional techniques, can provide unambiguous assignments of phosphorylation sites even in complex samples. nih.govacs.org NMR is also used to study the conformational dynamics of these molecules in solution. unimo.it

Fourier-Transform Infrared (FT-IR) spectroscopy can be utilized to identify functional groups present in molecules. While not typically used for primary identification of specific sugar phosphates in complex mixtures, it can provide information about the presence of phosphate and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone for enzyme assays. thermofisher.com Many enzymatic reactions involving this compound are coupled to the oxidation or reduction of pyridine (B92270) nucleotides like NADH or NADPH, which can be monitored by the change in absorbance at 340 nm. thermofisher.com This allows for continuous monitoring of enzyme activity and the determination of kinetic parameters. thermofisher.com

Enzyme Activity Assays and Kinetic Analysis

Determining the activity and kinetic properties of enzymes that metabolize this compound, such as ribose-5-phosphate isomerase and phosphoribulokinase, is crucial for understanding their function. biorxiv.orgnih.govnih.gov Enzyme assays are typically performed using spectrophotometric methods, as described above, where the reaction is coupled to a detectable change. thermofisher.complos.org

Kinetic analysis involves measuring the initial reaction rate at varying substrate concentrations. nih.gov From this data, key kinetic parameters like the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), which represents the turnover number, can be determined. plos.orgoup.com These parameters provide insights into the enzyme's efficiency and its affinity for the substrate. plos.orgoup.com For example, studies on ribose-5-phosphate isomerase have determined its kinetic parameters for the interconversion of ribose-5-phosphate and ribulose-5-phosphate. nih.govuniprot.org

Table 2: Example of Kinetic Parameters for Enzymes in the Ribulose Phosphate Pathway

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source Organism |

|---|---|---|---|---|

| Ribose-5-Phosphate Isomerase A | Ribose-5-Phosphate | 3.1 ± 0.2 | 2100 ± 300 | Escherichia coli nih.gov |

| Ribose-5-Phosphate Isomerase B | Ribose-5-Phosphate | ~5 | - | Trypanosoma cruzi conicet.gov.ar |

| Phosphoribulokinase | Ribulose-5-Phosphate | - | - | Rhodobacter sphaeroides acs.org |

| Ribulose-5-Phosphate-3-Epimerase | Ribulose-5-Phosphate | 0.22 | 7100 | Spinacia oleracea (Spinach) oup.com |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Enzymes

Understanding the three-dimensional structure of the enzymes that interact with this compound is essential for deciphering their catalytic mechanisms.

Cryo-Electron Microscopy (Cryo-EM) is an increasingly powerful technique for determining the structure of large protein complexes. oup.comnih.gov It has been used to study the structure of the GAPDH/CP12/PRK complex, providing information on how these enzymes assemble and are regulated. oup.comnih.govnih.gov Cryo-EM is particularly useful for studying dynamic complexes that may be difficult to crystallize. pnas.org

Computational Chemistry and Molecular Modeling (e.g., QM/MM simulations for reaction mechanisms)

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into reaction mechanisms at the atomic level.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a hybrid approach used to model enzymatic reactions. acs.orgnih.govnih.govnumberanalytics.com In this method, the reactive part of the system (the substrate and key active site residues) is treated with quantum mechanics, which can accurately describe bond breaking and formation, while the rest of the protein and solvent are treated with classical molecular mechanics. acs.orgnih.govresearchgate.net QM/MM simulations have been used to investigate the reaction mechanisms of enzymes like Rubisco, providing insights into the energetics of different steps and the roles of specific amino acid residues. nih.govsci-hub.semdpi.comacs.org These computational studies can help to elucidate transition states and reaction intermediates that are difficult to observe experimentally. acs.org

Biological and Physiological Significance Across Diverse Organisms

Prokaryotic Metabolism

In the prokaryotic world, D-ribulose 5-phosphate is a key player in cellular metabolism, with diverse roles tailored to the specific needs and environments of different organisms.

Bacillus subtilis: In this gram-positive bacterium, D-ribulose 5-phosphate is a central intermediate in the pentose (B10789219) phosphate (B84403) pathway. jmb.or.kr The enzyme ribulose-phosphate 3-epimerase (Rpe) catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate. uniprot.org This reaction is a critical juncture, connecting the oxidative and non-oxidative branches of the PPP. jmb.or.krfrontiersin.org Notably, the manipulation of the rpe gene in B. subtilis has been shown to impact the production of riboflavin (B1680620) (vitamin B2), as D-ribulose 5-phosphate is a precursor for its biosynthesis. frontiersin.org Inactivation of Rpe can redirect the metabolic flux towards riboflavin synthesis. frontiersin.org Additionally, D-ribulose 5-phosphate is a substrate for the enzyme RibBA, which catalyzes its conversion to formate (B1220265) and 3,4-dihydroxy-2-butanone 4-phosphate, a step in riboflavin biosynthesis. uniprot.org